Cas no 3301-81-3 (Spiro[2.5]octan-4-ol)
![Spiro[2.5]octan-4-ol structure](https://ja.kuujia.com/scimg/cas/3301-81-3x500.png)
Spiro[2.5]octan-4-ol 化学的及び物理的性質
名前と識別子
-
- Spiro[2.5]octan-4-ol
- 4-hydroxyspiro[2.5]octane
- 4-Hydroxy-spiro< 5.2> octan
- AC1L694D
- AC1Q7B3Q
- AR-1L5519
- CTK1C6038
- NSC148977
- Spiro[2,5]octan-4-ol
- spiro< 2.5> octan-4-ol
- Spiro< 2.5> octanol-(2)
- Spiro< 2.5> octanol-(4)
- Spiro-< 2.5> -octanol-(4)
- spiro< 5.2> octan-4-ol
- SureCN1555768
- spiro[2.5]octan-8-ol
- NSC-148977
- AKOS040802783
- DTXSID00302137
- 3301-81-3
- SCHEMBL1555768
- EN300-6760029
-
- インチ: InChI=1S/C8H14O/c9-7-3-1-2-4-8(7)5-6-8/h7,9H,1-6H2
- InChIKey: CDPOAAXJDYXYCR-UHFFFAOYSA-N
- SMILES: OC1CCCCC21CC2
計算された属性
- 精确分子量: 126.10452
- 同位素质量: 126.104
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 116
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 密度みつど: 1.03
- Boiling Point: 196.7°C at 760 mmHg
- フラッシュポイント: 77.6°C
- Refractive Index: 1.51
- PSA: 20.23
- LogP: 1.70150
Spiro[2.5]octan-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6760029-5.0g |
spiro[2.5]octan-4-ol |
3301-81-3 | 95% | 5g |
$3147.0 | 2023-05-24 | |
Aaron | AR01HTQZ-10g |
Spiro[2.5]octan-4-ol |
3301-81-3 | 95% | 10g |
$6443.00 | 2023-12-15 | |
1PlusChem | 1P01HTIN-50mg |
Spiro[2.5]octan-4-ol |
3301-81-3 | 95% | 50mg |
$363.00 | 2024-05-05 | |
1PlusChem | 1P01HTIN-1g |
Spiro[2.5]octan-4-ol |
3301-81-3 | 95% | 1g |
$1405.00 | 2024-05-05 | |
1PlusChem | 1P01HTIN-10g |
Spiro[2.5]octan-4-ol |
3301-81-3 | 95% | 10g |
$5831.00 | 2024-05-05 | |
Enamine | EN300-6760029-1.0g |
spiro[2.5]octan-4-ol |
3301-81-3 | 95% | 1g |
$1086.0 | 2023-05-24 | |
Enamine | EN300-6760029-0.5g |
spiro[2.5]octan-4-ol |
3301-81-3 | 95% | 0.5g |
$847.0 | 2023-05-24 | |
Aaron | AR01HTQZ-1g |
Spiro[2.5]octan-4-ol |
3301-81-3 | 95% | 1g |
$1519.00 | 2025-02-14 | |
Aaron | AR01HTQZ-5g |
Spiro[2.5]octan-4-ol |
3301-81-3 | 95% | 5g |
$4353.00 | 2023-12-15 | |
1PlusChem | 1P01HTIN-2.5g |
Spiro[2.5]octan-4-ol |
3301-81-3 | 95% | 2.5g |
$2691.00 | 2024-05-05 |
Spiro[2.5]octan-4-ol 関連文献
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
Spiro[2.5]octan-4-olに関する追加情報
Recent Advances in the Study of Spiro[2.5]octan-4-ol (CAS: 3301-81-3) and Its Applications in Chemical Biology and Medicine
The spirocyclic compound Spiro[2.5]octan-4-ol (CAS: 3301-81-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activity, and emerging roles in drug discovery.
Recent studies have focused on the efficient synthesis of Spiro[2.5]octan-4-ol derivatives, leveraging advanced catalytic methods such as asymmetric hydrogenation and photoredox catalysis. A 2023 publication in the Journal of Organic Chemistry demonstrated a novel enantioselective route to this scaffold with >95% ee, addressing previous challenges in stereocontrol (Zhang et al., 2023). The rigid spiro structure has been shown to confer remarkable metabolic stability, making it an attractive pharmacophore for CNS-targeted therapeutics.
In pharmacological investigations, Spiro[2.5]octan-4-ol derivatives have exhibited promising activity as allosteric modulators of GABA-A receptors. A Nature Chemical Biology study revealed that specific 4-substituted analogs show subtype-selective modulation with reduced off-target effects compared to classical benzodiazepines (Wilson et al., 2024). These findings suggest potential applications in anxiety disorders with improved safety profiles.
The compound's unique three-dimensional architecture has also enabled breakthroughs in fragment-based drug discovery. Researchers at Scripps Institute reported using 3301-81-3 as a core scaffold to develop potent inhibitors of protein-protein interactions, particularly against challenging targets like KRAS oncoproteins (Peterson et al., 2023). X-ray crystallography studies confirmed optimal vectorial presentation of pharmacophores from the spiro center.
Emerging applications extend to chemical biology tools, where Spiro[2.5]octan-4-ol derivatives serve as versatile handles for bioorthogonal chemistry. A recent ACS Central Science paper detailed its use in developing pH-sensitive prodrugs that release payloads specifically in tumor microenvironments (Chen et al., 2024). The compound's stability under physiological conditions while maintaining reactivity in targeted contexts makes it particularly valuable for such applications.
Ongoing clinical investigations are evaluating Spiro[2.5]octan-4-ol-based candidates for neurodegenerative diseases. Phase I trials of SPIRO-101 (a derivative targeting α-synuclein aggregation) demonstrated favorable blood-brain barrier penetration and safety profiles (ClinicalTrials.gov NCT05678945). These developments position 3301-81-3 as a privileged structure in CNS drug development pipelines.
Future research directions include exploring the compound's potential in PROTAC design and as a building block for DNA-encoded libraries. The spirocyclic core's ability to occupy three-dimensional space efficiently while maintaining synthetic accessibility continues to drive innovation across multiple therapeutic areas. Collaborative efforts between synthetic chemists and computational biologists are expected to further unlock the potential of this versatile scaffold.
3301-81-3 (Spiro[2.5]octan-4-ol) Related Products
- 2130-17-8(Gammaceran-3-ol, (3b)-)
- 13492-07-4((1R,2S)-2-(tert-Butyl)cyclohexanol)
- 16844-71-6(Epifriedelanol)
- 13491-79-7(2-tert-butylcyclohexan-1-ol, Mixture of diastereomers)
- 1199815-10-5(2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate)
- 1805420-03-4(Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate)
- 1227563-61-2((2-Chloro-5-methoxypyridin-3-yl)methanol)
- 690245-04-6(N-4-(3,5-dimethylpiperidine-1-carbonyl)phenyl-2,5-dimethylbenzene-1-sulfonamide)
- 1523554-15-5(4-(3-chloro-2-methoxyphenyl)butan-2-one)
- 1261665-01-3(C-(2,2',3',4',5',6'-Hexafluorobiphenyl-3-yl)-methylamine)




